2-(Adamantan-2-yl)ethane-1-sulfonyl chloride
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Overview
Description
2-(Adamantan-2-yl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C12H19ClO2S. It is a derivative of adamantane, a hydrocarbon known for its rigid, cage-like structure. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-2-yl)ethane-1-sulfonyl chloride typically involves the reaction of adamantane derivatives with sulfonyl chloride reagents. One common method includes the chlorosulfonation of 2-(Adamantan-2-yl)ethane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high purity and yield. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-2-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonic Acids: Resulting from hydrolysis.
Various Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
2-(Adamantan-2-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Adamantan-2-yl)ethane-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This makes it reactive towards nucleophiles, facilitating various substitution reactions. The rigid adamantane structure also influences its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Adamantan-1-yl)ethane-1-sulfonyl chloride
- 2-(Adamantan-3-yl)ethane-1-sulfonyl chloride
Uniqueness
2-(Adamantan-2-yl)ethane-1-sulfonyl chloride is unique due to its specific adamantane substitution pattern, which affects its chemical properties and reactivity. Compared to its isomers, it may exhibit different reactivity profiles and stability, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2-adamantyl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO2S/c13-16(14,15)2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRKTCVTEUZYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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